

A Comprehensive Technical Guide to 4-Chloro-2,5-difluorobenzonitrile

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Compound of Interest

Compound Name: 4-Chloro-2,5-difluorobenzonitrile

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This document provides an in-depth overview of the molecular structure, properties, and synthesis of **4-Chloro-2,5-difluorobenzonitrile**, a key intermediate in the development of pharmaceuticals and agrochemicals. The strategic placement of its halogen atoms makes it a versatile building block for creating complex, specifically substituted aromatic compounds.[1]

Molecular and Chemical Properties

4-Chloro-2,5-difluorobenzonitrile is a halogenated benzonitrile derivative. The incorporation of fluorine and chlorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in medicinal chemistry and materials science.[1]

Quantitative Data Summary

The key physicochemical properties of **4-Chloro-2,5-difluorobenzonitrile** are summarized in the table below for easy reference.

Property	Value	Citations
CAS Number	135748-35-5	[1][2][3][4][5]
Molecular Formula	C ₇ H ₂ ClF ₂ N	[2][4][5]
Molecular Weight	173.55 g/mol	[1][2][4][5]
IUPAC Name	4-chloro-2,5-difluorobenzonitrile	[4]
SMILES	<chem>N#CC1=CC(F)=C(Cl)C=C1F</chem>	[4][5]
Purity	Commonly available at ≥97%	[4][5]
Topological Polar Surface Area	23.79 Å ²	[5]
LogP	2.49	[5]

Molecular Structure

The structure of **4-Chloro-2,5-difluorobenzonitrile** consists of a central benzene ring substituted with a nitrile group (-CN), a chlorine atom, and two fluorine atoms. The substituents are positioned as follows: the nitrile group at carbon 1, a fluorine atom at carbon 2, the chlorine atom at carbon 4, and a second fluorine atom at carbon 5. This specific arrangement of halogens provides distinct reactive sites for further chemical modification.[1]

Fig. 1: Molecular Structure of **4-Chloro-2,5-difluorobenzonitrile**

Experimental Protocols: Synthesis

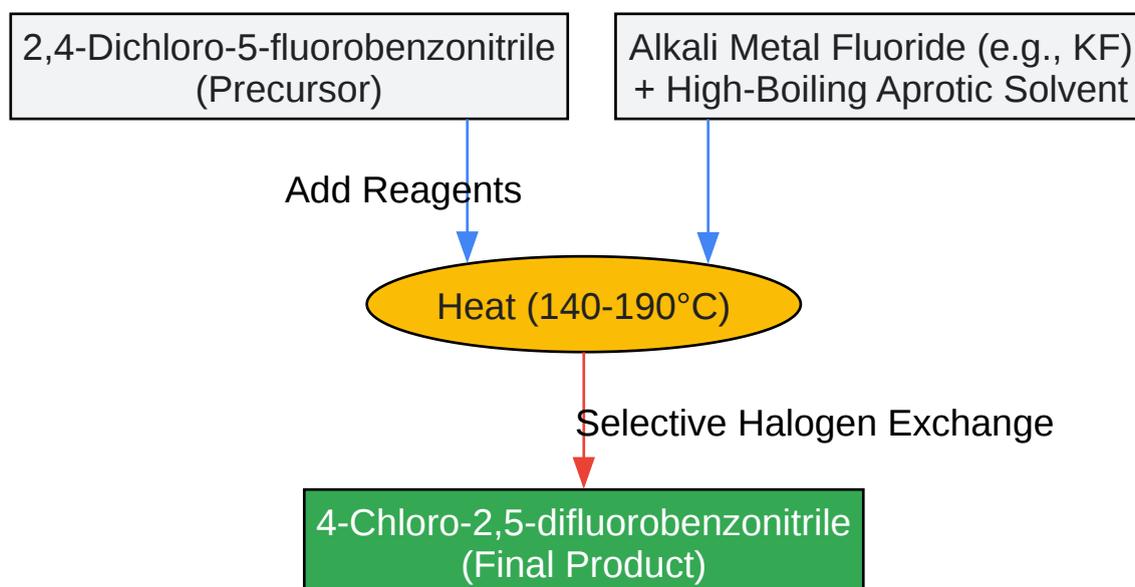
The synthesis of **4-Chloro-2,5-difluorobenzonitrile** can be achieved through several methods, primarily involving nucleophilic aromatic substitution. These routes leverage precursor molecules that are strategically halogenated.

Halogen Exchange (Halex) Reaction

A primary method for synthesizing **4-Chloro-2,5-difluorobenzonitrile** is the selective halogen exchange (Halex) reaction.[1] This process involves the displacement of a chlorine atom with a fluorine atom on a dichlorinated precursor.

Methodology:

- Precursor: The reaction typically starts with a precursor like 2,4-dichloro-5-fluorobenzonitrile. [1]
- Fluorinating Agent: An alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), is used as the fluorine source.[1]
- Solvent: The reaction is conducted in a high-boiling point, dipolar aprotic solvent like sulfolane.[1]
- Temperature: High temperatures, generally in the range of 140°C to 190°C, are required to drive the reaction.[1]
- Mechanism: The chlorine atom at the 2-position of 2,4-dichloro-5-fluorobenzonitrile is selectively replaced by a fluorine atom. This selectivity is influenced by the electronic activation provided by the nitrile and existing fluorine substituents on the aromatic ring.[1]



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Fig. 2: Workflow for Synthesis via Halex Reaction

Synthesis from Dichlorobenzonitrile

Another approach involves a step-by-step fluorination starting from a dichlorobenzonitrile isomer. This method is effective in managing potential side reactions such as polymerization.[3] While specific precursors are not detailed in the available literature for this exact molecule, the principle involves controlled, sequential halogen exchange reactions.

Synthesis from Benzoic Acid Precursor

4-Chloro-2,5-difluorobenzonitrile can also be synthesized from its corresponding carboxylic acid, 4-chloro-2,5-difluorobenzoic acid.[1]

Methodology:

- **Amide Formation:** The carboxylic acid is first converted into a primary amide. This is typically achieved by reacting the acid with a chlorinating agent (like thionyl chloride) to form an acid chloride, which is then reacted with ammonia.
- **Dehydration:** The resulting primary amide is subsequently dehydrated to yield the nitrile group. This dehydration step is a standard and well-established method for synthesizing benzonitriles from benzamides.[1]

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